![molecular formula C21H19ClN4O B7703499 4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a member of the pyrazoloquinoline family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of 4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not yet fully understood. However, studies have suggested that it works by inhibiting several key signaling pathways involved in cancer cell growth and survival, including the PI3K/AKT/mTOR and MAPK/ERK pathways. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce the expression of several pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, suggesting that it may have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potent anti-tumor activity. It has also been shown to be relatively stable and easy to synthesize. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for research involving 4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One of the most promising directions is in the development of new cancer therapies. Studies have shown that this compound has potent anti-tumor activity and could be used as a lead compound for the development of new drugs. Other potential directions for research include exploring the anti-inflammatory and antimicrobial properties of this compound and investigating its potential as a treatment for other diseases, such as autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in several scientific research applications. Its potent anti-tumor activity and potential as a lead compound for the development of new cancer therapies make it an exciting area of research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
合成法
The synthesis of 4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyrazine with 2-aminobenzamide to form 2-chloro-3-(2-aminobenzamido)pyrazine. This intermediate is then reacted with 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid to form the target compound. The synthesis method is a well-established procedure that has been reported in several scientific publications.
科学的研究の応用
4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has shown promising results in several scientific research applications. One of the most significant applications is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
4-chloro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-13(2)12-26-20-17(11-15-5-3-4-6-18(15)23-20)19(25-26)24-21(27)14-7-9-16(22)10-8-14/h3-11,13H,12H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWAJNAYVJNKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


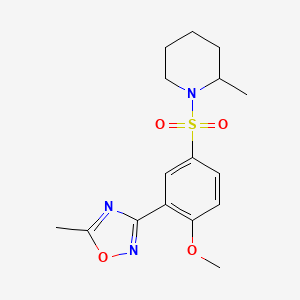
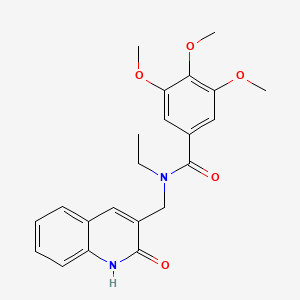
![N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703456.png)
![5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7703465.png)
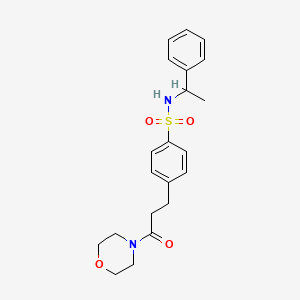
![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)
![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)

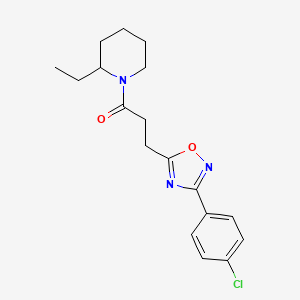
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)
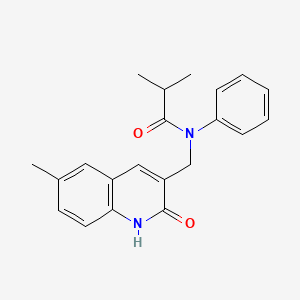
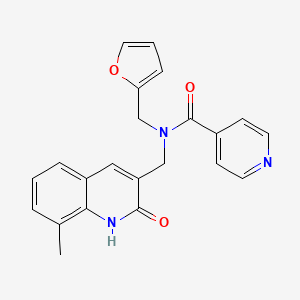
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)